5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6S/c1-4-21-13(17-18-15(21)22)10-7-11(9-5-6-9)16-14-12(10)8(2)19-20(14)3/h7,9H,4-6H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADKQCZRBGPWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 866765-35-7) is a hybrid molecule that combines the structural features of pyrazolo[3,4-b]pyridine and triazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C15H18N6S
- Molecular Weight : 314.41 g/mol
- Structural Features :
- The pyrazolo[3,4-b]pyridine moiety is known for its diverse biological activities.
- The triazole ring enhances the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have shown promising results in inhibiting cancer cell proliferation. A study reported the synthesis of various derivatives and their evaluation against cancer cell lines, revealing that certain modifications lead to enhanced activity against human cancer cells .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. In vitro studies indicated that derivatives of pyrazolo[3,4-b]pyridine display activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.25 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antibacterial properties .
Anti-inflammatory Effects
Research into the anti-inflammatory effects of related compounds has shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds similar to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings related to SAR for this class of compounds:
| Compound | Structure Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Methyl at position 3 | Anticancer | 0.25 |
| Compound B | Bromo at position 5 | Antibacterial | 0.5 |
| Compound C | Iodo at position 2 | Anti-inflammatory | 0.04 |
Case Studies
- Anticancer Study : A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The best-performing compounds had modifications at the phenyl ring that improved their interaction with cellular targets .
- Antibacterial Evaluation : In vitro assays demonstrated that certain derivatives showed significant zones of inhibition against S. aureus and K. pneumoniae. For example, a derivative with a chloro substitution exhibited a zone of inhibition of 18 ± 0.95 mm .
Comparison with Similar Compounds
Pyrazole vs. Pyrazolo[3,4-b]pyridine
These derivatives exhibit moderate antiradical activity (e.g., DPPH radical scavenging assays) .
Triazole-Thiol vs. Oxadiazole-Thione
1,3,4-Oxadiazole-2-thione derivatives (e.g., 5-alkyl-substituted variants) share a sulfur-containing heterocycle but differ in core structure. These compounds demonstrate antibacterial and antituberculostatic activity . The thione-thiol tautomerism observed in oxadiazole derivatives (favoring the thione form by 9.6–12.1 kcal/mol in stability ) may also apply to the triazole-thiol group in the target compound, influencing reactivity and binding.
Substituent Variations
Alkyl Chain Modifications
Similarly, S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives incorporate chlorophenyl and pyrrole groups, showing promise in molecular docking studies .
Aromatic vs. Cycloalkyl Substituents
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*Estimated using computational tools due to lack of experimental data.
Research Findings and Implications
- Antiradical Activity : Triazole-thiol derivatives with phenyl or pyrrole substituents show moderate activity in DPPH assays , but the target compound’s cyclopropyl group may enhance radical scavenging via electron-donating effects.
- Tautomerism : The triazole-thiol group likely exists in a thiol-thione equilibrium, analogous to oxadiazole-thione derivatives, though stability differences require experimental validation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol?
- Methodology :
- Step 1 : Condensation of pyrazole-4-carbaldehyde derivatives with hydrazine hydrate in ethanol under reflux to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cyclopropanation reactions, typically using cyclopropyl halides or ketones (e.g., cyclopropyl 4-fluorophenyl ketone) .
- Step 3 : Formation of the triazole-thiol moiety by reacting hydrazide intermediates with isothiocyanates, followed by cyclization under basic conditions (e.g., aqueous NaOH) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for pyrazole (δ 7.5–8.5 ppm), triazole (δ 8.0–8.3 ppm), and cyclopropyl protons (δ 1.0–1.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~423) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Q. How is the preliminary biological activity of this compound evaluated?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Enzyme Inhibition : Test against fungal 14α-demethylase (CYP51) using lanosterol as a substrate, monitoring activity via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Replace ethanol with toluene for higher reflux temperatures (110°C), enhancing cyclopropanation efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate triazole ring formation, reducing reaction time from 24h to 6h .
- Statistical Optimization : Apply a Box-Behnken design to optimize molar ratios (e.g., hydrazine:aldehyde = 1.2:1) and temperature (70–80°C) .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. LC-MS)?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrazole and triazole protons .
- High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl or S atoms) .
- Alternative Synthesis : Prepare derivatives (e.g., methylsulfanyl analogs) to isolate and characterize ambiguous intermediates .
Q. What computational approaches are used to predict biological activity and binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with 14α-demethylase (PDB: 3LD6). Key residues (e.g., His310, Phe228) may form hydrogen bonds with the triazole-thiol group .
- ADME Prediction : SwissADME to assess bioavailability (e.g., LogP ~2.5, TPSA ~85 Ų) and blood-brain barrier permeability .
Q. How does structural modification (e.g., alkylsulfanyl substitution) impact bioactivity?
- Case Study : Replacing the thiol (-SH) with methylsulfanyl (-SMe) increases lipophilicity (LogP +0.5), enhancing antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- SAR Analysis : Electron-withdrawing groups (e.g., -CF3) on the pyridine ring improve CYP51 inhibition by 40% compared to electron-donating groups .
Q. What strategies mitigate impurities from side reactions during large-scale synthesis?
- Recrystallization : Use DMF/EtOH (1:1) to remove unreacted hydrazides .
- HPLC Purification : Employ C18 columns with isocratic elution (acetonitrile:water = 65:35) to isolate the target compound from byproducts .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
